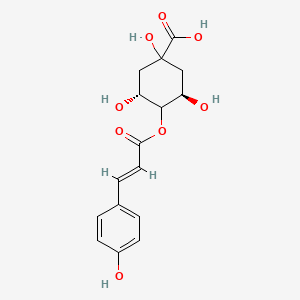
4-p-Coumaroylquinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-p-coumaroylquinic acid is a cinnamate ester obtained by formal condensation of the carboxy group of 4-coumaric acid with the 4-hydroxy group of (-)-quinic acid. It has a role as a metabolite. It is a cinnamate ester and a cyclitol carboxylic acid. It derives from a (-)-quinic acid and a 4-coumaric acid.
科学的研究の応用
Characterization in Coffee Beans
4-p-Coumaroylquinic acid is identified in green coffee beans as part of the chlorogenic acids. It is a minor component in comparison to other related compounds. These acids are important for the flavor and potential health benefits of coffee (Clifford et al., 2006).
Antioxidant Activity in Plants
In Tribulus terrestris, a steroidal isomer of di-p-coumaroylquinic acid demonstrates potent antioxidant activity, contributing to the plant's overall beneficial effects (Hammoda et al., 2013).
Bioavailability and Biological Activities
4-p-Coumaroylquinic acid, as a conjugate of p-coumaric acid, shows various biological activities, including antioxidant, anti-cancer, antimicrobial, and anti-inflammatory properties. However, its high biological activity contrasts with its low absorption rate (Pei et al., 2016).
Synthesis and Interconversion Studies
Research on the synthesis of 4-p-Coumaroylquinic acid and its isomers provides insights into its chemical properties and potential applications in pharmaceuticals and nutraceuticals (Ortiz et al., 2017).
Biomarker in Apple Cultivars
Studies have identified 4-p-Coumaroylquinic acid as a biomarker in apple cultivars, showing its involvement in the susceptibility of apples to pests like rosy apple aphid. This finding is crucial for agricultural applications and breeding programs (Alonso-Salces et al., 2022).
Isolation from Apple Juice
The compound has been isolated from apple juice, offering potential uses in food science and technology, particularly in understanding the role of polyphenols in health and disease prevention (Will et al., 2007).
Role in Tea Taste Properties
In Keemun black tea, 4-p-Coumaroylquinic acid contributes to the astringent taste, providing a basis for understanding sensory qualities and improving tea production processes (Wen et al., 2021).
Analytical Methods for Quantification
Research into analytical methods for quantifying 4-p-Coumaroylquinic acid in various matrices is essential for pharmacological and nutritional studies, ensuring accurate measurement and analysis of this compound (Ferreira et al., 2019).
Antioxidant Properties in Plant Extracts
In studies of Osmanthus fragrans flower extracts, 4-p-Coumaroylquinic acid is identified as a key component contributing to strong antioxidant activities, with implications for health and wellness applications (Li et al., 2017).
Antibacterial Efficacy
Research has shown the antibacterial efficacy of 4-p-Coumaroylquinic acid against certain strains of E. coli, suggesting potential applications in food safety and microbiology (Biswas & Roymon, 2013).
Analysis in Quince Fruits
Studies on quince fruits have identified 4-p-Coumaroylquinic acid as one of the key hydroxycinnamic acids, contributing to the understanding of its nutritional and health-related benefits (Stojanović et al., 2017).
Antitumor Activity in Lung Cancers
Research indicates that 4-p-Coumaroylquinic acid derivatives exhibit antitumor activity against lung cancers, particularly through inducing apoptosis, providing insights for cancer treatment and drug development (Peng et al., 2015).
Inhibition of Platelet Activity
4-p-Coumaroylquinic acid demonstrates antiplatelet activity, which is significant for its potential use in preventing vascular diseases and understanding its role in cardiovascular health (Luceri et al., 2007).
Role in Biosynthesis of Rosmarinic Acid
The compound is involved in the biosynthesis of rosmarinic acid, a defense compound in plants. Understanding its biosynthetic pathway is crucial for biotechnological applications (Petersen et al., 2009).
特性
CAS番号 |
1108200-72-1 |
|---|---|
分子式 |
C16H18O8 |
分子量 |
338.31 g/mol |
IUPAC名 |
(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H18O8/c17-10-4-1-9(2-5-10)3-6-13(20)24-14-11(18)7-16(23,15(21)22)8-12(14)19/h1-6,11-12,14,17-19,23H,7-8H2,(H,21,22)/b6-3+/t11-,12-,14?,16?/m1/s1 |
InChIキー |
XWRHBGVVCOSNKO-OPGYGNEESA-N |
異性体SMILES |
C1[C@H](C([C@@H](CC1(C(=O)O)O)O)OC(=O)/C=C/C2=CC=C(C=C2)O)O |
SMILES |
C1C(C(C(CC1(C(=O)O)O)O)OC(=O)C=CC2=CC=C(C=C2)O)O |
正規SMILES |
C1C(C(C(CC1(C(=O)O)O)O)OC(=O)C=CC2=CC=C(C=C2)O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2,5,10-Triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-14-tricyclo[9.3.1.03,8]pentadec-11-enyl) 3-hydroxy-2-methylbutanoate](/img/structure/B1237102.png)
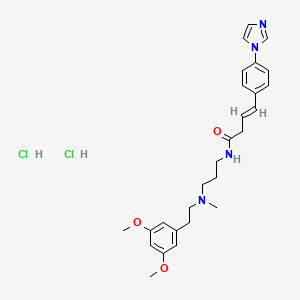


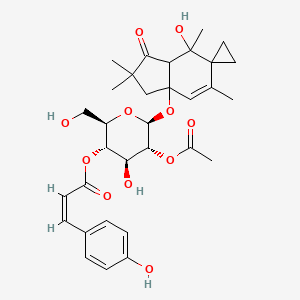

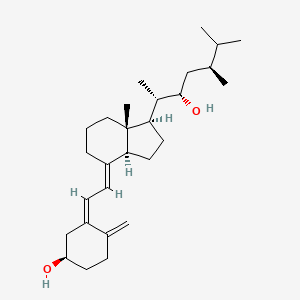
![(8R,9S,13S,14S,16R)-2,16-dihydroxy-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B1237118.png)

![(2S)-N-[(2S)-1-[(2S)-2-amino-3-(4-iodo-1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B1237120.png)

![[(1S,3S,5R,8Z,13S,14S,15R)-5,9,13-trimethyl-18-methylidene-17-oxo-4,16-dioxatricyclo[13.3.0.03,5]octadec-8-en-14-yl] acetate](/img/structure/B1237122.png)
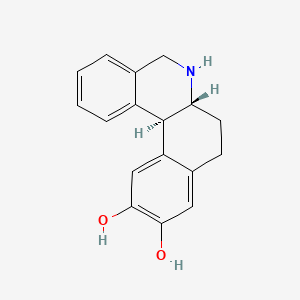
![2-(4-Methoxyphenyl)-5-[1-[(2-methylpropan-2-yl)oxy-oxomethyl]-4-piperidinyl]-6-pyrazolo[1,5-a]pyrimidinecarboxylic acid ethyl ester](/img/structure/B1237126.png)